

ternary rare-earth iron arsenides crystal structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron arsenide*

Cat. No.: *B577738*

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure of Ternary Rare-Earth **Iron Arsenides**
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of ternary rare-earth **iron arsenides**, a class of materials that has garnered significant interest due to their superconducting properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study and development of these novel materials.

Introduction

Ternary rare-earth **iron arsenides**, with the general formula REFeAsO (where RE is a rare-earth element), are a prominent family of iron-based superconductors. Their crystal structure is a key determinant of their physical properties, including the superconducting transition temperature (T_c). These compounds typically crystallize in a layered tetragonal structure, which consists of alternating REO and FeAs layers. Understanding the nuances of this crystal structure is crucial for the rational design and synthesis of new materials with enhanced superconducting properties.

Crystal Structure of REFeAsO Compounds

The majority of the parent compounds of the REFeAsO family adopt the ZrCuSiAs -type crystal structure, which belongs to the tetragonal space group $P4/nmm$.^[1] This structure is

characterized by alternating layers of $[\text{RE}_2\text{O}_2]^{2+}$ and $[\text{Fe}_2\text{As}_2]^{2-}$ stacked along the c-axis.[2] The FeAs layers are considered the primary conducting layers responsible for superconductivity, while the REO layers act as charge reservoirs.[2]

A structural phase transition from tetragonal to orthorhombic (space group Cmma) is a common feature in many parent compounds upon cooling.[3][4][5] This distortion is often accompanied by a magnetic phase transition. Doping, either by substituting oxygen with fluorine or by creating oxygen deficiencies, can suppress this structural distortion and induce superconductivity.[4][6]

Crystallographic Data

The following table summarizes the crystallographic data for several undoped ternary rare-earth **iron arsenides** at room temperature.

Compound	Crystal System	Space Group	a (Å)	c (Å)	Reference(s)
LaFeAsO	Tetragonal	P4/nmm	4.0353	8.7409	[7]
CeFeAsO	Tetragonal	P4/nmm	3.996	8.643	[8]
PrFeAsO	Tetragonal	P4/nmm	3.963	8.588	[4]
NdFeAsO	Tetragonal	P4/nmm	3.939	8.529	[8]
SmFeAsO	Tetragonal	P4/nmm	3.9331	8.4976	[9]
GdFeAsO	Tetragonal	P4/nmm	3.911	8.423	[10]
TbFeAsO	Tetragonal	P4/nmm	3.8851	8.3630	[11][12]

Experimental Protocols

Synthesis of Polycrystalline Samples (Solid-State Reaction)

Polycrystalline samples of REFeAsO are typically synthesized via a solid-state reaction method.[13]

Methodology:

- **Precursor Preparation:** High-purity powders of rare-earth oxides (RE_2O_3), rare-earth arsenides (REAs), iron (Fe), and arsenic (As) are used as starting materials. REAs are often pre-synthesized by reacting RE filings with As powder in an evacuated quartz tube at elevated temperatures (e.g., 500 °C for 12 hours followed by 850 °C for 24 hours).
- **Mixing:** The precursor materials are weighed in stoichiometric ratios and thoroughly mixed in an agate mortar under an inert atmosphere (e.g., in a glovebox filled with argon) to prevent oxidation.
- **Pelletization:** The mixed powder is pressed into pellets under high pressure (typically several tons).
- **Sintering:** The pellets are sealed in an evacuated quartz tube, often with a protective tantalum foil wrapping. The sealed tube is then heated in a furnace to a high temperature (e.g., 1150-1200 °C) for an extended period (e.g., 24-50 hours).^[14] To improve homogeneity, an intermediate grinding and re-pelletizing step may be included. For some compounds, a lower synthesis temperature (e.g., 900 °C) has been shown to be effective.^[14]
- **Cooling:** The furnace is then slowly cooled to room temperature.

Synthesis of Single Crystals (Flux Growth Method)

High-quality single crystals of REFeAsO are often grown using a high-pressure flux method.^[15]

Methodology:

- **Precursor and Flux Mixing:** The starting materials (e.g., REAs, FeAs, and a fluoride source like FeF_2 for doping) are mixed with a flux material, such as NaI/KI, NaAs, or KAs, in a specific molar ratio (e.g., 1:1:20 for starting materials to flux).^{[8][15]}
- **Encapsulation:** The mixture is placed in a crucible, typically made of boron nitride (BN) or alumina. The crucible is then sealed, often within a larger protective container.

- **High-Pressure, High-Temperature Growth:** The sealed container is subjected to high pressure (e.g., 2-3 GPa) and heated to a high temperature (e.g., 1200-1400 °C) in a high-pressure furnace (e.g., a cubic anvil press).^[16]
- **Slow Cooling:** The temperature is then slowly cooled at a controlled rate (e.g., 1.5-3 °C/hour) to a lower temperature (e.g., 800-900 °C) to allow for crystal growth.
- **Rapid Cooling:** After the slow cooling phase, the furnace is rapidly cooled to room temperature.
- **Crystal Separation:** The single crystals are mechanically separated from the solidified flux.

Structural Characterization (X-ray Diffraction and Rietveld Refinement)

The crystal structure of the synthesized materials is determined using powder X-ray diffraction (XRD) followed by Rietveld refinement.^{[17][18][19]}

Methodology:

- **Data Collection:** A finely ground powder of the sample is placed in a sample holder, and the XRD pattern is collected using a diffractometer with a specific X-ray source (e.g., Cu K α). Data is typically collected over a 2θ range of 10-100° with a small step size.
- **Phase Identification:** The initial phases present in the sample are identified by comparing the experimental diffraction pattern with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD).
- **Rietveld Refinement:** The Rietveld method is a full-profile fitting technique used to refine the crystal structure parameters.^[17] A theoretical diffraction pattern is calculated based on a structural model (including space group, lattice parameters, atomic positions, and thermal parameters) and instrumental parameters. This calculated pattern is then fitted to the experimental data using a least-squares minimization procedure. Software packages like GSAS or FullProf are commonly used for this purpose.^[20]
- **Analysis of Results:** The quality of the refinement is assessed using agreement factors such as Rwp (weighted profile R-factor) and χ^2 (goodness of fit). The refined parameters provide

precise information about the lattice parameters, atomic coordinates, and bond lengths/angles.

Magnetic Structure Determination (Neutron Diffraction)

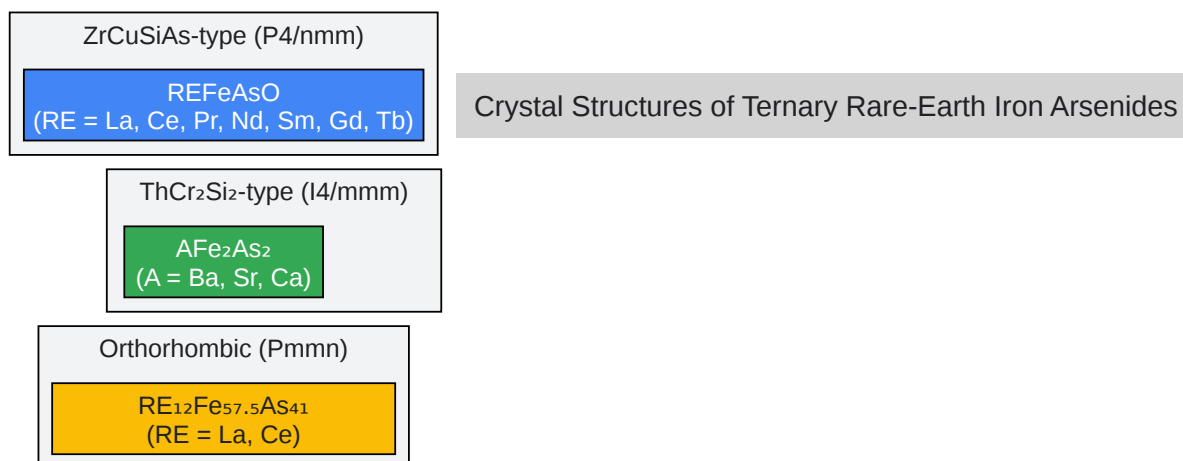
Neutron diffraction is a powerful technique for determining the magnetic structure of materials, as neutrons have a magnetic moment that interacts with the magnetic moments of atoms.^[4]^[21]^[22]

Methodology:

- **Experiment Setup:** A powder or single crystal sample is placed in a cryostat or furnace to control the temperature. A beam of monochromatic neutrons is directed at the sample.
- **Data Collection:** The scattered neutrons are detected at various angles to obtain a neutron diffraction pattern. Data is collected at different temperatures, especially above and below the magnetic transition temperature, to isolate the magnetic scattering.
- **Magnetic Peak Identification:** Magnetic scattering gives rise to additional Bragg peaks in the diffraction pattern that are absent in the purely nuclear scattering pattern (observed above the magnetic ordering temperature). The positions of these magnetic peaks provide information about the magnetic unit cell.
- **Magnetic Structure Refinement:** The intensities of the magnetic Bragg peaks are used to determine the orientation and magnitude of the magnetic moments on the atoms. This is typically done by proposing a magnetic structure model and refining its parameters to fit the observed magnetic intensities. Group theory analysis is often employed to determine the possible magnetic symmetries.

Visualization of Crystal Structure Relationships

The following diagram illustrates the relationship between the two primary crystal structure types found in ternary rare-earth **iron arsenides** and their parent compounds.



[Click to download full resolution via product page](#)

Caption: Predominant crystal structures in ternary rare-earth **iron arsenides**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jzhao.fudan.edu.cn [jzhao.fudan.edu.cn]
- 6. Generating publication content with phenix.table_one [phenix-online.org]

- 7. Low-temperature Synthesis and Characterizations of LaFeAsO Nanocrystals [jim.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. [0806.2205] Synthesis, crystal structure, microstructure, transport and magnetic properties of SmFeAsO and SmFeAs(O0.93F0.07) [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Item - Crystal structure and electronic and thermal properties of TbFeAsO0.85 - University of Wollongong - Figshare [ro.uow.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. [1303.4163] Transition Temperature and Upper Critical Field in SmFeAsO1-xFx Synthesized at Low Heating Temperatures [arxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Research Collection | ETH Library [research-collection.ethz.ch]
- 17. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 18. jetir.org [jetir.org]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. conference.sns.gov [conference.sns.gov]
- 22. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- To cite this document: BenchChem. [ternary rare-earth iron arsenides crystal structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577738#ternary-rare-earth-iron-arsenides-crystal-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com